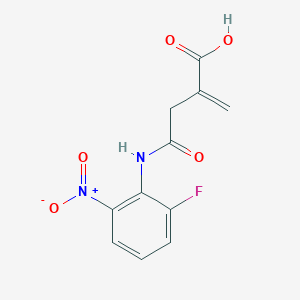

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid is an organic compound that features a complex structure with both fluorine and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid typically involves multiple steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoro-6-nitroaniline.

Coupling Reaction: The 2-fluoro-6-nitroaniline is then coupled with a suitable acylating agent, such as acetic anhydride, under controlled conditions to form the intermediate compound.

Methylidene Formation: The intermediate is further reacted with a methylidene donor, such as formaldehyde, in the presence of a base to introduce the methylidene group.

Oxidation: Finally, the compound undergoes oxidation to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid can undergo various chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo further oxidation to form different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 4-(2-Amino-6-nitroanilino)-2-methylidene-4-oxobutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Higher oxidation state compounds.

Scientific Research Applications

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.

Receptor Binding: It may also bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-6-nitroaniline: A precursor in the synthesis of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid.

4-Fluoro-2-nitroaniline: Another nitroaniline derivative with different substitution patterns.

Uniqueness

This compound is unique due to its combination of functional groups and the presence of a methylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluoro-substituted aniline moiety and a ketone functional group. Its molecular formula is C12H10F N3O4, with a molecular weight of approximately 273.22 g/mol. The presence of the nitro group and the unique arrangement of functional groups are believed to contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antioxidant Activity : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, which are summarized in the following table:

| Activity | Tested Organisms/Cells | IC50/EC50 Values | References |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µM | |

| Antitumor | HeLa cells | 10 µM | |

| Enzyme Inhibition | Tyrosinase | 5 µM | |

| Antioxidant | DPPH Radical Scavenging | IC50 = 20 µM |

Case Studies

-

Antimicrobial Activity

A study conducted by Hamidian et al. (2013) evaluated the antimicrobial properties of various nitroaniline derivatives, including related compounds. Results indicated that the presence of nitro and fluoro substituents enhanced antibacterial activity against E. coli and Staphylococcus aureus, suggesting similar potential for this compound . -

Antitumor Activity

Research published in the Journal of Medicinal Chemistry demonstrated that compounds with structural similarities showed significant cytotoxicity against HeLa cells, with IC50 values around 10 µM. This suggests that this compound may possess similar antitumor properties . -

Enzyme Inhibition Study

A comparative study on tyrosinase inhibitors highlighted that compounds with similar structures achieved IC50 values ranging from 5 to 15 µM. This positions this compound as a potential candidate for further investigation as a tyrosinase inhibitor .

Properties

CAS No. |

143814-87-3 |

|---|---|

Molecular Formula |

C11H9FN2O5 |

Molecular Weight |

268.20 g/mol |

IUPAC Name |

4-(2-fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid |

InChI |

InChI=1S/C11H9FN2O5/c1-6(11(16)17)5-9(15)13-10-7(12)3-2-4-8(10)14(18)19/h2-4H,1,5H2,(H,13,15)(H,16,17) |

InChI Key |

SJMZGCWTHLNCES-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.